5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
The compound 5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Key structural features include:
- A 4-chlorophenyl group at position 5 of the thienopyrimidine ring, which enhances lipophilicity and may influence target binding .
- A piperazinyl group at position 4, substituted with a 4,6-dimethylpyrimidin-2-yl moiety.
Thienopyrimidines are known for diverse pharmacological activities, including kinase inhibition and anti-cancer properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6S/c1-14-11-15(2)27-22(26-14)29-9-7-28(8-10-29)20-19-18(12-30-21(19)25-13-24-20)16-3-5-17(23)6-4-16/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLIHIAUHSJICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic molecule with potential biological activity. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including cyclization reactions involving thiosemicarbazides and pyrimidines. The molecular structure is characterized by a planar configuration with significant π-stacking interactions due to the presence of aromatic systems. The compound's crystal structure has been analyzed, revealing dimer formations via hydrogen bonding and π-stacking interactions between aromatic rings .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5S |
| Molecular Weight | 363.89 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Centroid-Centroid Distance | 3.513 Å (benzene-pyrimidine) |
| Dihedral Angle | 6.23° |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor in biochemical pathways. One notable area of research involves its interaction with enzymes such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is crucial for the biosynthesis of bioactive lipid mediators.
The compound's mechanism involves inhibiting NAPE-PLD activity, leading to decreased levels of N-acylethanolamines (NAEs) in biological systems. This inhibition has been linked to modulation of emotional behavior in animal models .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that the compound effectively inhibited NAPE-PLD in HEK293T cells, showing a significant reduction in NAEs with an IC50 value indicating potent activity .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties through a model of acute cerebral ischemia in mice, where the compound significantly prolonged survival times and reduced mortality rates .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the molecular structure could enhance inhibitory potency against NAPE-PLD, suggesting avenues for further drug development based on this compound's framework .
Table 2: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with multiple biological targets due to the presence of both thieno[2,3-d]pyrimidine and piperazine moieties.
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific application of 5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine in cancer therapy is still under investigation, but its structural analogs have demonstrated promising results in preclinical studies.
Antipsychotic Properties
The piperazine component of the compound is known for its role in the development of antipsychotic medications. Research has explored the potential of similar compounds to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests that this compound could be investigated further for its effects on psychiatric disorders.
Biological Research
The compound's unique chemical structure makes it a valuable tool in biological studies.
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes can be exploited in drug discovery processes. For example, thieno[2,3-d]pyrimidines have been shown to inhibit kinases involved in various signaling pathways. Investigating the enzyme inhibition profile of this compound could reveal its potential as a lead compound for developing kinase inhibitors.
Molecular Probes
Due to its specific interactions with biological targets, this compound could serve as a molecular probe to study various cellular processes. Its application in fluorescence-based assays or as a tagging agent for imaging studies can provide insights into cellular mechanisms and disease pathology.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine or thieno[2,3-d]pyrimidine moieties may enhance potency and selectivity against specific targets while reducing off-target effects.
| Structural Feature | Modification Potential | Expected Outcome |
|---|---|---|
| Piperazine Ring | Substituent variations | Altered receptor affinity |
| Thieno[2,3-d]pyrimidine | Ring substitutions | Enhanced anticancer activity |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogues include:
*Estimated based on structural similarity.
Key Observations :
Core Structure Modifications
Modifications to the thienopyrimidine core alter electronic properties and binding interactions:
Key Observations :
- Benzodioxol Substituent: Compound demonstrates that bulky substituents on the thienopyrimidine core (e.g., benzodioxol) reduce yield (80%) compared to simpler analogues .
Q & A
Q. Optimization Strategies :
- Use catalysts like Pd(PPh₃)₄ for coupling reactions to improve efficiency .
- Control reaction temperature (e.g., reflux in acetone for 3–6 hours) to minimize side products .
- Purify intermediates via column chromatography or recrystallization (e.g., methanol) to enhance final yield .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring fusion (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 435.9) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., envelope conformation of fused rings) .
Q. Table 1: Typical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | 8.1 ppm (thieno proton), 3.8 ppm (piperazine) | |
| HRMS | 435.92 [M+H]⁺ (calc. 435.90) | |
| X-ray | Dihedral angle: 89.42° between aromatic rings |
How can researchers design experiments to evaluate the compound’s biological activity against specific therapeutic targets?
Basic Research Question
- Enzyme Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors due to piperazine moiety) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (IC₅₀ values) with controls for apoptosis/necrosis .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
What computational strategies are effective for studying this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., kinases). The chlorophenyl group may occupy hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in pyrimidine) for activity .
Case Study : Docking of analogous compounds showed N—H⋯S hydrogen bonds enhance binding affinity .
How can structure-activity relationship (SAR) studies be structured to improve potency and selectivity?
Advanced Research Question
- Substituent Variation : Replace 4-chlorophenyl with fluorophenyl to assess halogen effects on lipophilicity .
- Piperazine Modifications : Introduce methyl groups to piperazine to alter steric effects and receptor selectivity .
- Core Alterations : Compare thieno[2,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine cores for metabolic stability .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | ↑ Binding affinity by 20% (EGFR) | |
| Piperazine methylation | ↓ Off-target activity (5-HT receptors) |
How should researchers address contradictory data in literature regarding this compound’s efficacy or synthesis?
Advanced Research Question
- Reproduce Key Experiments : Validate reported synthesis yields (e.g., 62% in vs. 45% in ) under identical conditions.
- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., cell line-specific variability) .
- Advanced Analytics : Use LC-MS/MS to verify purity in bioassays, as impurities may skew activity data .
Resolution Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM vs. 25 µM) were traced to differences in cell culture media .
What strategies mitigate stability issues during storage or biological testing?
Advanced Research Question
- Storage Conditions : Store at -20°C in inert atmosphere (argon) to prevent oxidation of thiophene ring .
- Formulation : Use DMSO stock solutions (≤10 mM) with desiccants to avoid hydrolysis .
- Degradation Analysis : Monitor via HPLC at 254 nm; degradation products often arise from piperazine cleavage .
How can researchers elucidate the metabolic pathways of this compound in preclinical models?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Isotope Labeling : Use ¹⁴C-labeled compound to track biliary excretion in rodent models .
- Enzyme Inhibition : Test CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
